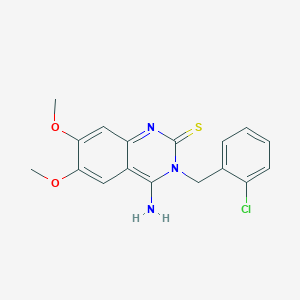

3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

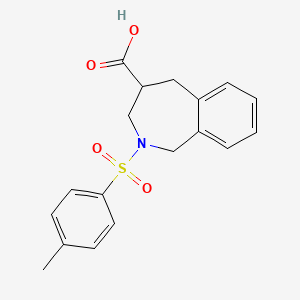

The molecular structure of 3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione consists of a quinazolinethione core with a chlorobenzyl substituent. The chlorine atom is attached to the benzyl group, and the compound contains two methoxy groups. The detailed geometry and bond angles can be determined through X-ray crystallography or computational methods .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A diverse range of chemical compounds including 3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione derivatives have been synthesized for various applications. These compounds are explored for their potential in creating novel chemical entities with unique properties. For instance, the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines involves the reaction of intermediates with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine, leading to the creation of methylthio and chloro derivatives with potential for further chemical exploration (Phillips & Castle, 1980).

Polymerization and Material Science

Innovative synthetic routes to poly(quinone imines) demonstrate the utility of these compounds in the field of material science. The reaction of anthraquinone with aromatic diamines in the presence of catalysts leads to high molecular weight polymers with significant solubility and film-forming properties, indicating potential applications in coatings and electronic materials (Hall et al., 1995).

Medicinal Chemistry and Drug Development

Quinazolinethiones and their derivatives play a crucial role in the development of new drugs, particularly in the treatment of proliferative diseases. The synthesis of quinazoline-4-ones, key intermediates in drug development, has seen significant advancements. These compounds serve as the foundation for creating inhibitors of protein kinases, demonstrating their importance in medicinal chemistry and oncology research (Őrfi et al., 2004).

Organic Synthesis and Cyclization Reactions

The chemistry of thienoquinoxaline derivatives, including cyclization reactions to form thieno[2,3-b]quinoxalines, showcases the versatility of quinazolinethiones in organic synthesis. These reactions provide a pathway for creating complex heterocyclic compounds with potential applications in various chemical domains (Badr et al., 1993).

Propriétés

IUPAC Name |

4-amino-3-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21(16(11)19)9-10-5-3-4-6-12(10)18/h3-8H,9,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLSEFNDRAIATL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC=CC=C3Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)

![4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2834761.png)

![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B2834770.png)

![4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2834776.png)

![Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2834777.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide](/img/structure/B2834778.png)